Methyl 4-(3-hydroxypropyl)-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 4-(3-hydroxypropyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom This particular compound features a methyl ester group at the 2-position and a 3-hydroxypropyl group at the 4-position of the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3-hydroxypropyl)-1H-pyrrole-2-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the 3-Hydroxypropyl Group: This can be achieved through a nucleophilic substitution reaction where a suitable leaving group (e.g., a halide) on a 3-hydroxypropyl precursor reacts with the pyrrole ring.
Esterification: The carboxyl group at the 2-position of the pyrrole ring can be esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The hydroxyl group in the 3-hydroxypropyl side chain can undergo oxidation to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various electrophiles in the presence of a suitable catalyst.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Electrophiles like halogens or alkyl groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of a ketone or aldehyde from the hydroxyl group.
Reduction: Formation of a primary alcohol from the ester group.
Substitution: Various substituted pyrroles depending on the electrophile used.
Scientific Research Applications
Methyl 4-(3-hydroxypropyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(3-hydroxypropyl)-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- Methyl 4-(2-hydroxyethyl)-1H-pyrrole-2-carboxylate
- Methyl 4-(3-hydroxypropyl)-1H-pyrrole-3-carboxylate
- Ethyl 4-(3-hydroxypropyl)-1H-pyrrole-2-carboxylate
Uniqueness: Methyl 4-(3-hydroxypropyl)-1H-pyrrole-2-carboxylate is unique due to the specific positioning of the hydroxypropyl and ester groups, which can influence its reactivity and interactions. This structural uniqueness can lead to different chemical and biological properties compared to its analogs.
Biological Activity
Methyl 4-(3-hydroxypropyl)-1H-pyrrole-2-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrole ring substituted with a carboxylate group and a hydroxypropyl moiety. This structure is significant as the pyrrole ring is known for its versatile reactivity and ability to interact with various biological targets.
The biological activity of this compound is largely attributed to its interactions with specific biomolecules. The hydroxypropyl group can form hydrogen bonds with active sites on enzymes or receptors, while the pyrrole ring can participate in π-π interactions with aromatic residues. These interactions may modulate the activity of target molecules, leading to various biological effects.
Antimicrobial Activity
Research has indicated that compounds with similar pyrrole structures exhibit significant antimicrobial properties. For instance, derivatives of pyrrole have been evaluated for their effectiveness against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth. In one study, pyrrole derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL against drug-resistant strains .
Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory properties. Compounds in the pyrrole family have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Antitumor Activity
The antitumor potential of this compound is supported by studies on related compounds that exhibit cytotoxic effects against various cancer cell lines. For example, certain pyrrole derivatives have been found to induce apoptosis in cancer cells while sparing healthy cells . This selectivity is crucial for developing effective cancer therapies.
Study on Antimycobacterial Activity
A notable study focused on the synthesis and evaluation of pyrrole-2-carboxamide derivatives, which are structurally related to this compound. The study revealed that modifications on the pyrrole ring significantly influenced their antimycobacterial activity, suggesting that similar modifications could enhance the biological activity of this compound .
Evaluation of Anti-inflammatory Properties
Another investigation assessed the anti-inflammatory effects of various pyrrole derivatives, demonstrating that these compounds could inhibit the expression of inflammatory markers in vitro. This finding suggests a potential therapeutic application for this compound in managing inflammatory diseases .
Research Findings Summary Table
Properties
Molecular Formula |
C9H13NO3 |
---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
methyl 4-(3-hydroxypropyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C9H13NO3/c1-13-9(12)8-5-7(6-10-8)3-2-4-11/h5-6,10-11H,2-4H2,1H3 |
InChI Key |
LJIMLNOWTBHMLY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CN1)CCCO |
Origin of Product |
United States |
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